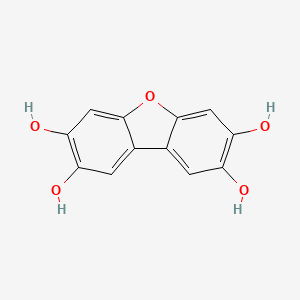
Dibenzofuran-2,3,7,8-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[b,d]furan-2,3,7,8-tetraol is a heterocyclic organic compound with a complex structure consisting of two benzene rings fused to a central furan ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,d]furan-2,3,7,8-tetraol typically involves multi-step processes starting from readily available precursors. One common method involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . Another approach includes the use of substituted biphenyls, benzofuran annulation, or ring contraction methods . These reactions often require specific catalysts and conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Dibenzo[b,d]furan-2,3,7,8-tetraol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in industrial settings to facilitate the synthesis process .
化学反应分析
Types of Reactions
Dibenzo[b,d]furan-2,3,7,8-tetraol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various substituted derivatives .
科学研究应用
Dibenzo[b,d]furan-2,3,7,8-tetraol has several scientific research applications:
作用机制
The mechanism of action of Dibenzo[b,d]furan-2,3,7,8-tetraol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment . Additionally, its anticancer activity is attributed to its ability to interfere with tumor necrosis factor (TNF-α) production .
相似化合物的比较
Similar Compounds
Similar compounds to Dibenzo[b,d]furan-2,3,7,8-tetraol include:
Dibenzofuran: A simpler compound with two benzene rings fused to a central furan ring.
Dibenzodioxin: Contains two oxygen atoms in the central ring structure.
Dibenzothiophene: Similar structure but with a sulfur atom in the central ring.
Uniqueness
Dibenzo[b,d]furan-2,3,7,8-tetraol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
生物活性
Dibenzofuran-2,3,7,8-tetrol is a hydroxylated derivative of dibenzofuran and is structurally related to various polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are known for their toxicological significance. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
Structural Overview
This compound has the following structural formula:
This compound features four hydroxyl groups positioned at the 2, 3, 7, and 8 carbon atoms of the dibenzofuran structure. Its biological activity is closely related to its ability to interact with various biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Aryl Hydrocarbon Receptor (AhR) Activation : Similar to other dioxins and dibenzofurans, this compound may activate the AhR pathway. This receptor is involved in mediating the toxic effects of environmental pollutants and is linked to various biological responses including immunotoxicity and carcinogenicity .
- Oxidative Stress : The compound has been shown to induce oxidative stress in cells. This can lead to cellular damage and contribute to various diseases including cancer .
- Endocrine Disruption : Evidence suggests that dibenzofuran derivatives can interfere with endocrine function by mimicking or blocking hormones .
Toxicological Profile
The toxicological profile of this compound has been assessed through various studies:
Case Study 1: Liver Accumulation in Mice
A study conducted on mice demonstrated selective uptake of radiolabeled dibenzofuran derivatives in the liver and olfactory mucosa. This highlighted the potential for bioaccumulation and subsequent toxicity in mammals .
Case Study 2: Cancer Risk Assessment
Research near polluted areas revealed that exposure to dibenzofurans was associated with elevated cancer risks. The International Agency for Research on Cancer (IARC) classified certain congeners as carcinogenic based on sufficient evidence from animal studies and limited human data .
属性
CAS 编号 |
7461-62-3 |
|---|---|
分子式 |
C12H8O5 |
分子量 |
232.19 g/mol |
IUPAC 名称 |
dibenzofuran-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H |
InChI 键 |
VNDIJIRLCXPKRR-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















